molecular formula C22H15ClF2N4OS B3645166 2-{[5-(4-chlorophenyl)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-fluorophenyl)acetamide

2-{[5-(4-chlorophenyl)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-fluorophenyl)acetamide

Cat. No.: B3645166
M. Wt: 456.9 g/mol
InChI Key: WGKICGTYCLZBGX-UHFFFAOYSA-N
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Description

Compounds with a 1,2,4-triazole core, like the one in your molecule, are a class of heterocycles that are well-known in medicinal chemistry . They are found in many pharmaceutical drugs and have a wide range of biological activities .


Molecular Structure Analysis

The molecule contains a 1,2,4-triazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms . It also has phenyl rings attached to it, which could contribute to its lipophilicity and potentially its biological activity.


Chemical Reactions Analysis

Again, while specific reactions involving your compound aren’t available, 1,2,4-triazoles are known to undergo a variety of chemical reactions. They can act as ligands in coordination chemistry, and can also undergo reactions at the 3-position of the triazole ring .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. For example, the presence of the 1,2,4-triazole ring and the phenyl rings could make the compound more lipophilic, which could affect its solubility and permeability .

Mechanism of Action

The mechanism of action would depend on the specific biological activity of the compound. Many drugs containing a 1,2,4-triazole moiety are used as antifungal agents, where they inhibit the enzyme lanosterol 14α-demethylase .

Future Directions

Future research could involve synthesizing the compound and testing its biological activity. Given the known activities of other 1,2,4-triazole compounds, it could be interesting to test it as a potential antifungal or anticancer agent .

Properties

IUPAC Name

2-[[5-(4-chlorophenyl)-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15ClF2N4OS/c23-15-7-5-14(6-8-15)21-27-28-22(29(21)17-11-9-16(24)10-12-17)31-13-20(30)26-19-4-2-1-3-18(19)25/h1-12H,13H2,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGKICGTYCLZBGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)F)C4=CC=C(C=C4)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15ClF2N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[5-(4-chlorophenyl)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-fluorophenyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-{[5-(4-chlorophenyl)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-fluorophenyl)acetamide
Reactant of Route 3
Reactant of Route 3
2-{[5-(4-chlorophenyl)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-fluorophenyl)acetamide
Reactant of Route 4
Reactant of Route 4
2-{[5-(4-chlorophenyl)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-fluorophenyl)acetamide
Reactant of Route 5
Reactant of Route 5
2-{[5-(4-chlorophenyl)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-fluorophenyl)acetamide
Reactant of Route 6
Reactant of Route 6
2-{[5-(4-chlorophenyl)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-fluorophenyl)acetamide

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